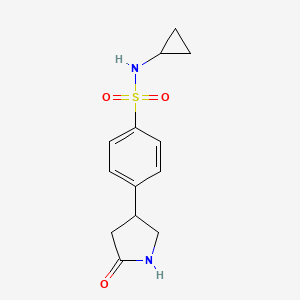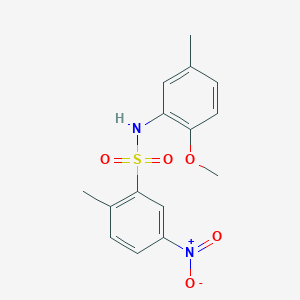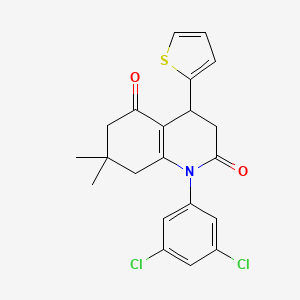
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzodiazole and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and furan groups in the benzodiazole framework can impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-furylmethanol and 5-chloro-1H-1,3-benzodiazole.
Reaction Conditions: The key step involves the condensation of 2-furylmethanol with 5-chloro-1H-1,3-benzodiazole under acidic or basic conditions to form the desired product. Common reagents used in this step include strong acids like hydrochloric acid or bases like sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods
In an industrial setting, the synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzodiazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the chloro and furan groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically involve inhibition or activation of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-1,3-benzodiazole: Lacks the furan group, which may result in different chemical and biological properties.
1-[(Furan-2-yl)methyl]-1H-1,3-benzodiazole:
5-Bromo-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
The unique combination of the chloro and furan groups in 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C12H9ClN2O |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
5-chloro-1-(furan-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-16-10/h1-6,8H,7H2 |
InChI-Schlüssel |
JEQZWEQQQFWWRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11502046.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502047.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B11502050.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11502061.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11502068.png)
![N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502069.png)
![8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-](/img/structure/B11502080.png)
![N-[2-(2-methylphenoxy)ethyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11502093.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11502098.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide](/img/structure/B11502106.png)


![Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11502138.png)

